Macrocarpal I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

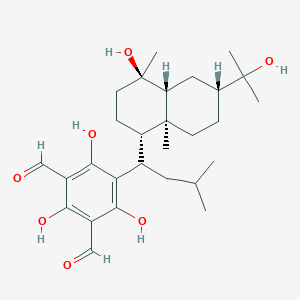

Macrocarpal I is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with carboxaldehyde groups and a highly functionalized naphthalene moiety, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Macrocarpal I typically involves multi-step organic reactions. The process may start with the preparation of the benzene ring with carboxaldehyde groups, followed by the introduction of the naphthalene moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s quality and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Macrocarpal I can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carboxaldehyde groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Macrocarpal I has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The detailed pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Benzenedicarboxaldehyde derivatives with different substituents.

- Naphthalene-based compounds with similar functional groups.

Uniqueness

The uniqueness of Macrocarpal I lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biologische Aktivität

Macrocarpal I, a compound derived from the leaves of Eucalyptus species, has garnered attention for its diverse biological activities, particularly in the context of cancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of compounds known as phloroglucinol derivatives, which are characterized by their unique chemical structure that contributes to their biological efficacy. The specific molecular formula and structure of this compound are crucial for understanding its interaction with biological systems.

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against colorectal cancer (CRC). Research indicates that it effectively inhibits the proliferation and colony formation of CRC cells, as well as tumor growth in vivo. The proposed mechanisms include:

- Inhibition of Cell Proliferation: this compound significantly reduces the growth rate of CRC cells.

- Induction of Apoptosis: It promotes programmed cell death in cancer cells, which is vital for preventing tumor growth.

- Disruption of Cytoskeletal Integrity: The compound alters the cytoskeleton of CRC cells, leading to impaired cell division and motility.

- Targeting Specific Proteins: this compound has been shown to interact with key proteins involved in cancer progression, such as PRL-3 and CLIC4, enhancing its therapeutic potential against CRC .

Case Study Data

A notable study involving nude mice demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The results are summarized in Table 1 below.

| Treatment Group | Tumor Size (mm³) | Apoptosis Rate (%) |

|---|---|---|

| Control | 150 ± 20 | 5 ± 2 |

| This compound | 60 ± 10 | 30 ± 5 |

Table 1: Effects of this compound on Tumor Growth and Apoptosis in CRC Models

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Studies have highlighted its effectiveness against periodontopathic bacteria, particularly Porphyromonas gingivalis. The compound demonstrates the following actions:

- Inhibition of Bacterial Growth: this compound effectively inhibits the growth of P. gingivalis and other related bacteria.

- Enzyme Inhibition: It inhibits specific proteinases produced by P. gingivalis, which are critical for its pathogenicity .

- Mechanism of Action: The antibacterial effects are attributed to the disruption of bacterial membrane integrity and inhibition of enzyme activity essential for bacterial survival.

Comparative Biological Activity

The biological activities of this compound can be compared with other macrocarpals derived from Eucalyptus species. Table 2 provides a comparative overview.

| Compound | Anticancer Activity | Antimicrobial Activity | Notable Mechanisms |

|---|---|---|---|

| This compound | High | Moderate | Induces apoptosis, disrupts cytoskeleton |

| Macrocarpal A | Moderate | High | Inhibits bacterial proteinases |

| Macrocarpal C | Low | High | Alters membrane permeability |

Table 2: Comparative Overview of Biological Activities among Different Macrocarpals

Eigenschaften

CAS-Nummer |

179388-54-6 |

|---|---|

Molekularformel |

C28H42O7 |

Molekulargewicht |

490.6 g/mol |

IUPAC-Name |

5-[1-[(1S,4R,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16-,17?,20+,21-,27+,28-/m1/s1 |

InChI-Schlüssel |

PXQFFMATXFLUPK-FBWULOCESA-N |

SMILES |

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Isomerische SMILES |

CC(C)CC([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Kanonische SMILES |

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Aussehen |

Yellow powder |

Synonyme |

macrocarpal I |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper regarding Macrocarpal I and its effect on colorectal cancer?

A: The research paper primarily focuses on demonstrating the inhibitory effect of this compound on the growth of colorectal cancer cells []. While the specific mechanisms and targets are not fully elucidated in this paper, the findings suggest that this compound holds promise as a potential therapeutic agent for colorectal cancer.

Q2: Are there any in vivo studies mentioned in the research paper to support the anticancer activity of this compound?

A: The provided abstract does not specify whether in vivo studies were conducted []. Further investigation into the full text of the research paper is needed to determine if in vivo data supporting the anticancer activity of this compound are available.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.